

# chemical structure and IUPAC name of 2,5-Dibromo-3-methylpyridine

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## Compound of Interest

Compound Name: 2,5-Dibromo-3-methylpyridine

Cat. No.: B189406

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## An In-depth Technical Guide to 2,5-Dibromo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,5-Dibromo-3-methylpyridine** is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis. Its structural features, particularly the presence of two bromine atoms at positions amenable to substitution, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. Pyridine and its derivatives are fundamental scaffolds in many biologically active compounds and are integral to the production of various materials.<sup>[1]</sup> **2,5-Dibromo-3-methylpyridine** is particularly valuable in creating novel compounds with potential therapeutic or pesticidal activities.<sup>[1][2]</sup>

## Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,5-dibromo-3-methylpyridine**.<sup>[3]</sup> The structure consists of a pyridine ring substituted with two bromine atoms at the 2- and 5-positions and a methyl group at the 3-position.

Chemical Structure:

## Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **2,5-Dibromo-3-methylpyridine** are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N
Molecular Weight	250.92 g/mol
Appearance	White to light yellow solid/crystal
Melting Point	38-47 °C
Boiling Point	114 °C at 6 mmHg
Solubility	Low in water; Soluble in organic solvents such as dichloromethane, chloroform, and methanol. <a href="#">[2]</a>
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 8.22 (d, J=2.4 Hz, 1H), 7.61 (d, J=2.4 Hz, 1H), 2.33 (s, 3H) <a href="#">[3]</a>
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 148.29, 143.05, 141.15, 137.15, 119.68, 22.06 <a href="#">[3]</a>
CAS Number	3430-18-0

## Experimental Protocols: Synthesis

The synthesis of **2,5-Dibromo-3-methylpyridine** is typically achieved through a multi-step process starting from readily available pyridine derivatives. Below are two common experimental protocols.

### Protocol 1: Synthesis from 2-Amino-3-methylpyridine

This two-step protocol involves the initial bromination of 2-amino-3-methylpyridine followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.

### Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

- Add 2-amino-3-methylpyridine (0.1 mol) and acetic anhydride (0.12 mol) to a 250 mL four-necked flask.[\[1\]](#)
- Heat the mixture to reflux using an oil bath and monitor the reaction's completion via thin-layer chromatography.[\[1\]](#)
- Cool the reaction mixture to 20-25°C and slowly add liquid bromine (0.11 mol).[\[1\]](#)
- After the addition is complete, heat the reaction to 50°C for 3 hours.[\[1\]](#)
- Add water to dissolve all solids, followed by the slow addition of 40 mL of 40% sodium hydroxide solution. Continue the reaction for 30 minutes.[\[1\]](#)
- Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain 2-amino-3-methyl-5-bromopyridine.[\[1\]](#)[\[4\]](#)

### Step 2: Synthesis of **2,5-Dibromo-3-methylpyridine**

- In a 250 mL three-necked flask, dissolve cuprous bromide (0.048 mol) in 50 mL of 48% hydrobromic acid solution.[\[1\]](#)
- Cool the solution to -5°C using an ice-water bath and slowly add 2-amino-3-methyl-5-bromopyridine (0.04 mol).[\[1\]](#)
- Maintain the temperature for 15 minutes and then slowly add a saturated solution of sodium nitrite (4.8 mL).[\[1\]](#)
- Stir the mixture for 2 hours after the addition is complete.[\[1\]](#)
- Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution.[\[1\]](#)
- The final product is isolated via vacuum distillation.[\[1\]](#)

## Protocol 2: Synthesis from 5-Bromo-3-methylpyridin-2-amine

This protocol provides an alternative and efficient one-pot synthesis from the brominated precursor.

- Suspend 5-Bromo-3-methylpyridin-2-amine (0.37 mol) in hydrobromic acid (200 mL, 48% aqueous solution) in a suitable reaction vessel.[3]
- Cool the mixture to -15°C.[3]
- Slowly add bromine (0.59 mol) dropwise to the cooled suspension.[3]
- Following the bromine addition, add a solution of sodium nitrite (1 mol) in water (100 mL) dropwise, ensuring the temperature is maintained below -15°C.[3]
- After the addition is complete, remove the cooling bath and stir the reaction mixture for 3 hours at room temperature.[3]
- Re-cool the mixture to -15°C and quench the reaction by adding a solution of potassium hydroxide (2 mol) in water (500 mL).[3]
- Allow the mixture to stir for an additional 1.5 hours after removing the cooling bath.[3]
- Extract the product with ethyl acetate (3 x 300 mL).[3]
- Combine the organic phases and wash sequentially with water (2 x 200 mL) and saturated aqueous sodium bicarbonate (200 mL).[3]
- Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]
- The crude product can be further purified by dissolving in chloroform and filtering through a pad of silica gel to yield **2,5-Dibromo-3-methylpyridine** as a light-yellow solid.[3]

## Key Reactions and Applications

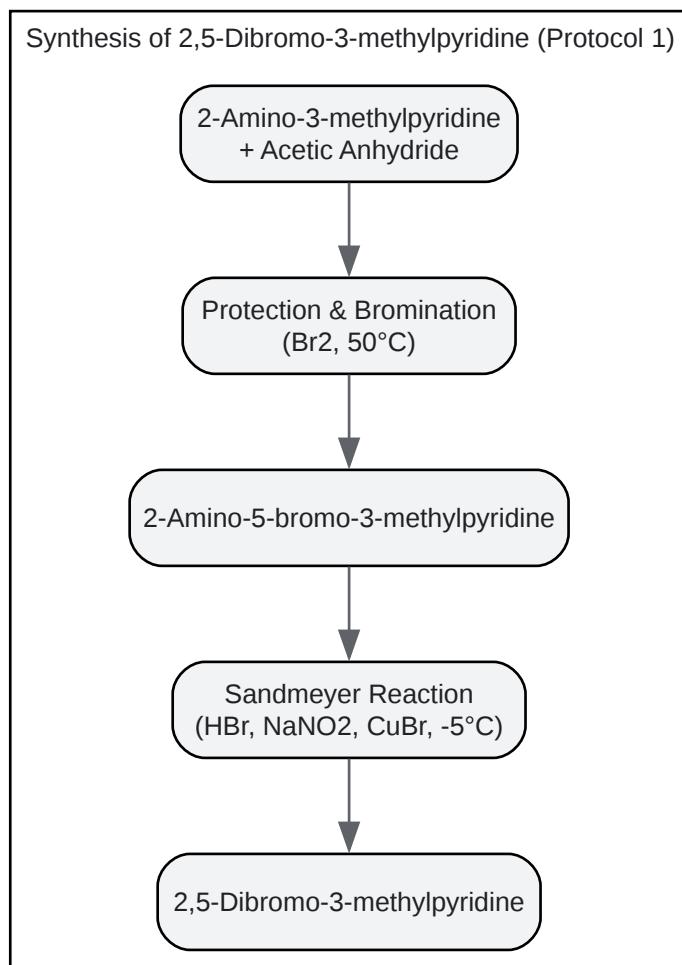
**2,5-Dibromo-3-methylpyridine** is a key building block due to the differential reactivity of its two bromine atoms, which allows for selective functionalization. It is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and other functional materials.

The ability to selectively substitute the bromine atoms makes this compound a versatile precursor for creating libraries of substituted pyridines for screening in drug discovery and agrochemical research programs. It serves as a scaffold for developing potential antibacterial, antiviral, and antitubercular agents.

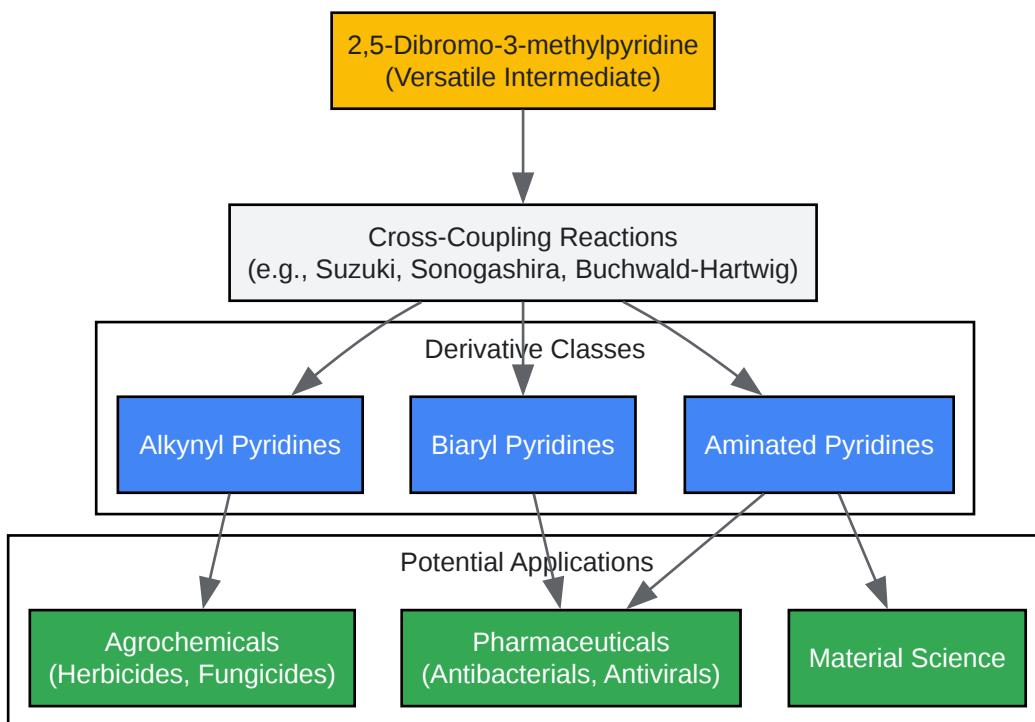
## Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical role of **2,5-Dibromo-3-methylpyridine** in the development of new chemical entities.



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Caption: Synthetic workflow for **2,5-Dibromo-3-methylpyridine**.



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- To cite this document: BenchChem. [chemical structure and IUPAC name of 2,5-Dibromo-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

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